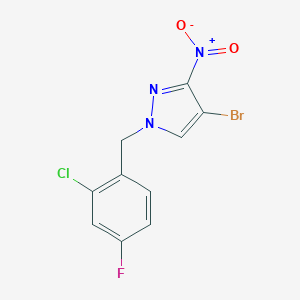
4-bromo-1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-bromo-1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole is not well understood. However, it has been suggested that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
4-bromo-1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been found to possess antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-bromo-1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole in lab experiments include its potential applications in various fields of scientific research, including anti-inflammatory, anti-cancer, and anti-microbial research. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
For the study of 4-bromo-1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole include the investigation of its potential applications in the treatment of various diseases, including cancer, arthritis, and bacterial infections. Further studies are needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods. Additionally, the potential toxicity of this compound should be further investigated to ensure its safety for use in humans.
Métodos De Síntesis
The synthesis of 4-bromo-1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole can be achieved using various methods. One of the most common methods is the reaction of 2-chloro-4-fluorobenzyl bromide with 3-nitropyrazole in the presence of a base. This reaction leads to the formation of the desired compound. Another method involves the reaction of 4-bromo-1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole with a reducing agent to obtain the corresponding amine derivative.
Aplicaciones Científicas De Investigación
4-bromo-1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections.
Propiedades
Nombre del producto |
4-bromo-1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole |
|---|---|
Fórmula molecular |
C10H6BrClFN3O2 |
Peso molecular |
334.53 g/mol |
Nombre IUPAC |
4-bromo-1-[(2-chloro-4-fluorophenyl)methyl]-3-nitropyrazole |
InChI |
InChI=1S/C10H6BrClFN3O2/c11-8-5-15(14-10(8)16(17)18)4-6-1-2-7(13)3-9(6)12/h1-3,5H,4H2 |
Clave InChI |
UPHXRIXZELXPKX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)Cl)CN2C=C(C(=N2)[N+](=O)[O-])Br |
SMILES canónico |
C1=CC(=C(C=C1F)Cl)CN2C=C(C(=N2)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B261420.png)

![2-[1-(2-Chloro-6-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261422.png)

![2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261426.png)
![2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261428.png)
![2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261430.png)
![2-[1-(Cyclohexylmethyl)piperazin-2-yl]ethanol](/img/structure/B261435.png)

![[1-(2-Chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261438.png)
![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)
